4-Trifluoromethylsulfanyl-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethylsulfanyl-butylamine is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a butylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of trifluoromethyl-containing reagents with butylamine derivatives under mild conditions . Another approach involves the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides .
Industrial Production Methods
Industrial production of 4-Trifluoromethylsulfanyl-butylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethylsulfanyl-butylamine undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like PhNHSCF3 in the presence of BF3·Et2O.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, trifluoroacetic acid.
Substitution: PhNHSCF3, BF3·Et2O.
Major Products Formed
Oxidation: Trifluoromethyl aryl sulfoxides.
Substitution: Various substituted phenols with trifluoromethylsulfanyl groups.
Scientific Research Applications
4-Trifluoromethylsulfanyl-butylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with anticancer and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with enhanced stability and binding affinity.
Mechanism of Action
The mechanism of action of 4-Trifluoromethylsulfanyl-butylamine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group enhances the lipophilicity and electron-withdrawing properties of the compound, which can influence its binding affinity and biological activity . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Trifluoromethylsulfanyl-butylamine is unique due to its specific combination of a butylamine backbone with a trifluoromethylsulfanyl group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and electron-withdrawing effects, which are not as pronounced in similar compounds.
Properties
Molecular Formula |
C5H10F3NS |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)butan-1-amine |
InChI |
InChI=1S/C5H10F3NS/c6-5(7,8)10-4-2-1-3-9/h1-4,9H2 |
InChI Key |
QQZAPULGIDEWGX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSC(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.